molecular formula C12H9FO3 B6202207 methyl 5-(2-fluorophenyl)furan-2-carboxylate CAS No. 852145-96-1

methyl 5-(2-fluorophenyl)furan-2-carboxylate

Cat. No.: B6202207
CAS No.: 852145-96-1
M. Wt: 220.2
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Description

Methyl 5-(2-fluorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a methyl ester group at the 2-position and a 2-fluorophenyl group at the 5-position. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluorophenyl)furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative of the 2-fluorophenyl group with a halogenated furan derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki coupling and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-(2-fluorophenyl)furan-2-carboxylate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.

    Reduction: Products include the corresponding alcohols.

    Substitution: Products include substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(2-fluorophenyl)furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylfuran-2-carboxylate: Lacks the fluorine atom, which can result in different chemical and biological properties.

    Methyl 5-(4-fluorophenyl)furan-2-carboxylate: The fluorine atom is in a different position, which can affect the compound’s reactivity and binding affinity.

    Methyl 5-(2-chlorophenyl)furan-2-carboxylate: The chlorine atom can influence the compound’s electronic properties and reactivity differently compared to fluorine.

Uniqueness

Methyl 5-(2-fluorophenyl)furan-2-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

852145-96-1

Molecular Formula

C12H9FO3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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